2-Fluoro-4-nitrobenzenesulfonamide

Descripción general

Descripción

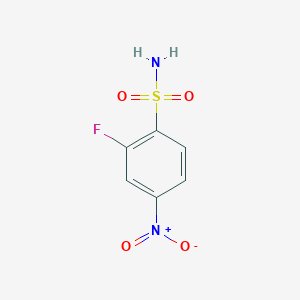

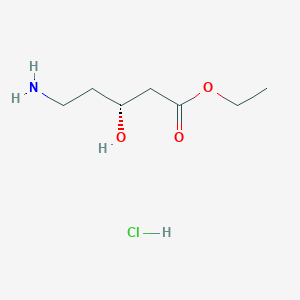

2-Fluoro-4-nitrobenzenesulfonamide, also known as FBS, is a chemical compound with the molecular formula C6H5FN2O4S and a molecular weight of 220.18 g/mol . It has garnered interest in the scientific community due to its potential applications in various fields of research.

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a fluoro group, a nitro group, and a sulfonamide group .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, related compounds like 4-Nitrobenzenesulfonamide have been reported to react with diazacrown ether to form molecular complexes .Aplicaciones Científicas De Investigación

Versatile Tool for Secondary Amine Synthesis

2- and 4-Nitrobenzenesulfonamides, including 2-Fluoro-4-nitrobenzenesulfonamide, are used to prepare secondary amines. These compounds undergo smooth alkylation, leading to N-alkylated sulfonamides in near-quantitative yields. They are then easily deprotected to give secondary amines in high yields, demonstrating their usefulness in amine synthesis (Fukuyama, Jow, & Cheung, 1995).

Corrosion Inhibition in Metals

This compound is involved in derivatives that act as corrosion inhibitors for metals like iron. Quantum chemical calculations and molecular dynamics simulations have been used to explore the adsorption and inhibition properties of these derivatives (Kaya et al., 2016).

Solid-Phase Synthesis Applications

This compound is utilized in solid-phase synthesis, serving as an intermediate for various chemical transformations. It has been applied in creating diverse privileged scaffolds, indicating its significant role in synthetic chemistry (Fülöpová & Soural, 2015).

Electrochemical Studies

Studies on the electrochemical reduction processes of this compound contribute to understanding its behavior in different chemical contexts. These processes are important for developing new electrochemical applications (Pérez-Jiménez & Frontana, 2012).

Thermochemical Investigations

The energies of combustion and enthalpies of formation for compounds like this compound are determined using combustion calorimetry. This information is crucial for understanding the thermochemical properties of these compounds (Camarillo & Flores, 2010).

Molecular Structure Analysis

Advanced techniques such as X-ray crystallography, NMR, and vibrational spectroscopy provide insights into the molecular structure and properties of this compound, contributing to a deeper understanding of its chemical behavior (Sweeney, McArdle, & Aldabbagh, 2018).

Synthesis of Complex Molecules

This compound is used in the synthesis of complex molecules, such as specific inhibitors for enzymes like carbonic anhydrases. This demonstrates its potential in the field of bioorganic chemistry (Krasavin et al., 2018).

Safety and Hazards

Direcciones Futuras

While specific future directions for 2-Fluoro-4-nitrobenzenesulfonamide are not mentioned in the search results, related compounds like Benzenesulfonamide have been used in the synthesis of dyes, photochemicals, and disinfectants . They have also been effective in the treatment of proliferative diseases such as cancer . This suggests potential future applications for this compound in similar areas.

Relevant Papers A paper titled “Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study” discusses the synthesis and potential applications of related compounds . Another paper titled “Intramolecular Arylation of 2-Nitrobenzenesulfonamides: A Route to…” discusses the synthesis of related compounds .

Mecanismo De Acción

Target of Action

Sulfonamides, a class of compounds to which 2-fluoro-4-nitrobenzenesulfonamide belongs, are known to inhibit carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in physiological processes such as fluid balance and folate synthesis, respectively .

Mode of Action

In general, sulfonamides act as competitive inhibitors, binding to the active site of the enzyme and preventing the substrate from binding . This results in a decrease in the enzyme’s activity.

Biochemical Pathways

Inhibition of carbonic anhydrase can disrupt fluid balance and ph regulation, while inhibition of dihydropteroate synthetase can interfere with folate synthesis .

Result of Action

Generally, the inhibition of target enzymes by sulfonamides can lead to physiological changes such as altered fluid balance and disrupted folate synthesis .

Propiedades

IUPAC Name |

2-fluoro-4-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O4S/c7-5-3-4(9(10)11)1-2-6(5)14(8,12)13/h1-3H,(H2,8,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRIWZZRAVYMHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene hydrochloride](/img/structure/B1520746.png)

![(R,R)-6-Benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B1520757.png)